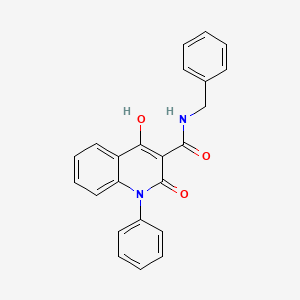
N-benzyl-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-benzyl-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide” is a derivative of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides . These compounds are interesting because they not only possess pronounced analgesic properties with low toxicity but also are simple to synthesize and stable during storage .
Molecular Structure Analysis
The molecular structure of this compound is complex and involves a quinoline nucleus, which is a privileged scaffold in medicinal chemistry . Quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .Chemical Reactions Analysis
The chemical reactions involving this compound are guided by bioisosteric replacement principles . Pharmacological tests showed that replacement of the benzyl phenyl ring in N-benzyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides by an isosteric heterocycle led to a noticeable increase in the analgesic activity .Scientific Research Applications
Regioselectivity in Chemical Reactions
- N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives demonstrate significant pharmacological activities like antibacterial and antiviral properties. The ethylation reaction of this compound is regiosselective, with the nitrogen of the oxoquinoline group being the site of reaction. DFT methods were used to investigate this behavior, including acid/base properties and possible reaction paths (Batalha et al., 2019).
Synthesis of Polycyclic Amides
- The compound is related to the synthesis of isoquinolones from benzamides and alkynes via oxidative ortho C-H activation of benzamides. This process involves using RhCp*Cl(2) as a catalyst, leading to the construction of different O- or N-containing heterocycles (Song et al., 2010).
Analgesic Activity Enhancement
- Bioisosteric replacements in the structure of N-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides, specifically by replacing the phenyl ring with isosteric heterocycles, showed an increase in analgesic activity, particularly in 3-pyridine derivatives (Ukrainets et al., 2016).
Antimicrobial Agents
- A series of compounds synthesized, including N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamides, were screened for their antibacterial and antifungal activities against various pathogens. The structural elucidation was performed using spectroscopic methods (Desai et al., 2011).
Anticancer and Fluorescence Agents
- The synthesis of 3-hydroxyquinoline-4(1H)-one derivatives, related to N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamides, was described. These derivatives showed cytotoxic activity towards various cancer and non-malignant cell lines and displayed fluorescent properties (Funk et al., 2015).
Ortho-Alkylation Catalysis
- The direct ortho-alkylation of aryl carboxamides, including N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamides, can be achieved using an iron source and phenylmagnesium bromide. This process offers high regioselectivity and can be performed in air with reagent-grade THF (Fruchey et al., 2014).
Synthesis of Isoquinolinetriones
- The reaction of appropriate benzamides with oxalyl chloride affords isoquinolinetriones and N-aroyloxamoyl chlorides. This synthesis is significant in the isoquinoline series and involves solvent effect and acid catalysis (Vekemans & Hoornaert, 1980).
Future Directions
Mechanism of Action
Target of Action
Related compounds, such as 4-quinolone-3-carboxamides, have been reported to harbor vast therapeutic potential .
Mode of Action
It is known that 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids esters show unusually high reactivity towards n-nucleophiles .
Biochemical Pathways
Quinolone and its allied scaffolds are found amongst more than 60 fda approved drugs . These isolated 4-quinolones are categorized by an alkyl or alkenyl group at C-2, and C-3, they serve as lead structures for synthetic anti-microbial agents .
Result of Action
4-quinolone-3-carboxamides have been explored for their anti-tubercular , anti-proliferative , tyrosine kinase inhibition , and anti-inflammatory potential (via Cannabinoid receptor 2 ligand) .
properties
IUPAC Name |
N-benzyl-4-hydroxy-2-oxo-1-phenylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c26-21-18-13-7-8-14-19(18)25(17-11-5-2-6-12-17)23(28)20(21)22(27)24-15-16-9-3-1-4-10-16/h1-14,26H,15H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMNZSAXPCNNHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

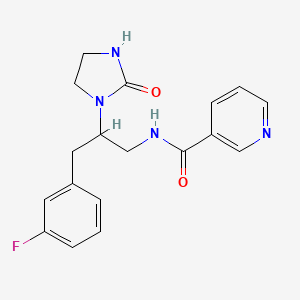
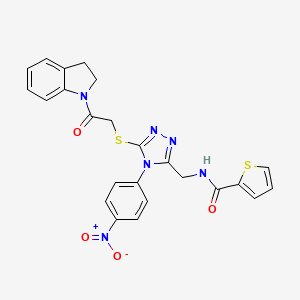
![4-benzyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B3000030.png)



![2-Benzo[D]1,3-dioxolen-5-YL-3-((3-methoxyphenyl)amino)inden-1-one](/img/structure/B3000034.png)
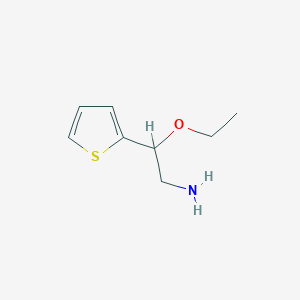

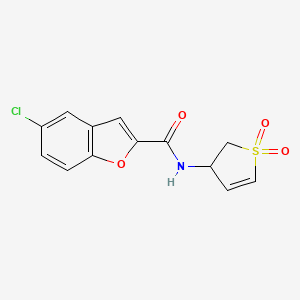
![N-(3-methylphenyl)-3-{3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]propyl}piperidine-1-carboxamide](/img/structure/B3000040.png)
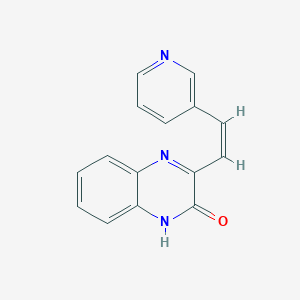
![tert-Butyl 3-((methylamino)methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B3000043.png)
![8-Azatricyclo[8.2.1.02,7]trideca-2,4,6-triene;hydrochloride](/img/structure/B3000044.png)